molecular formula C4H5ClF2O2 B12540375 2-[Chloro(difluoro)methyl]-1,3-dioxolane CAS No. 656828-69-2

2-[Chloro(difluoro)methyl]-1,3-dioxolane

Cat. No.: B12540375
CAS No.: 656828-69-2
M. Wt: 158.53 g/mol
InChI Key: AUSKEHWWJNGYLF-UHFFFAOYSA-N
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Description

2-[Chloro(difluoro)methyl]-1,3-dioxolane is a halogenated cyclic ether characterized by a 1,3-dioxolane ring substituted with a chloro(difluoro)methyl group.

Properties

CAS No.

656828-69-2

Molecular Formula

C4H5ClF2O2

Molecular Weight

158.53 g/mol

IUPAC Name

2-[chloro(difluoro)methyl]-1,3-dioxolane

InChI

InChI=1S/C4H5ClF2O2/c5-4(6,7)3-8-1-2-9-3/h3H,1-2H2

InChI Key

AUSKEHWWJNGYLF-UHFFFAOYSA-N

Canonical SMILES

C1COC(O1)C(F)(F)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-[Chloro(difluoro)methyl]-1,3-dioxolane typically involves the reaction of 1,3-dioxolane with chlorodifluoromethane under specific conditions. The reaction is often catalyzed by a base such as potassium carbonate and conducted in an aprotic solvent like dimethyl sulfoxide (DMSO) at elevated temperatures.

Industrial Production Methods: Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of advanced catalytic systems and optimized reaction conditions can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions: 2-[Chloro(difluoro)methyl]-1,3-dioxolane undergoes various chemical reactions, including:

    Substitution Reactions: The chlorodifluoromethyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used.

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium azide or thiourea can be used in substitution reactions, typically in the presence of a polar aprotic solvent.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products Formed: The major products formed from these reactions include various substituted dioxolanes and difluoromethyl derivatives, which can be further utilized in organic synthesis.

Scientific Research Applications

Chemical Properties and Reactivity

The presence of halogen substituents (chlorine and fluorine) in 2-[Chloro(difluoro)methyl]-1,3-dioxolane contributes significantly to its chemical reactivity. The compound can undergo various reactions typical of halogenated organic compounds, including nucleophilic substitutions and electrophilic additions. These reactions are crucial for its applications in drug development and agrochemical formulations.

Pharmaceutical Applications

  • Anticancer Activity : Preliminary studies suggest that compounds with similar structural features to this compound exhibit significant anticancer activity. For instance, compounds with halogenated dioxolane rings have been evaluated in vitro against various cancer cell lines, demonstrating promising results in inhibiting cell proliferation .
  • Enzyme Interaction Studies : The electrophilic nature of halogenated compounds allows them to interact with biological macromolecules such as enzymes and receptors. Investigating these interactions is essential for understanding the compound's potential toxicity and therapeutic index .
  • Synthesis of Bioactive Molecules : The unique structure of this compound makes it a valuable precursor in the synthesis of more complex bioactive molecules. This application is particularly relevant in medicinal chemistry where modifications can lead to enhanced pharmacological properties.

Agrochemical Applications

  • Pesticide Development : The reactivity of this compound suggests potential utility in the synthesis of novel pesticides. Compounds with similar structures have been shown to possess herbicidal and insecticidal activities .
  • Fungicides : Research indicates that dioxolane derivatives can exhibit antifungal properties, making them candidates for developing new fungicides that target specific fungal pathogens affecting crops .

Case Study 1: Anticancer Activity Evaluation

A study conducted by the National Cancer Institute assessed the anticancer properties of several halogenated dioxolanes, including derivatives of this compound. The results indicated a significant inhibition of tumor cell growth across multiple cancer types, suggesting that this compound could serve as a lead structure for further drug development .

Case Study 2: Pesticide Efficacy

Research on the application of dioxolane derivatives in agricultural settings revealed that certain compounds exhibited effective pest control properties while maintaining low toxicity to non-target organisms. This study highlights the potential role of this compound in developing environmentally friendly agrochemicals .

Mechanism of Action

The mechanism of action of 2-[Chloro(difluoro)methyl]-1,3-dioxolane involves its interaction with specific molecular targets, leading to the formation of reactive intermediates. These intermediates can participate in various chemical reactions, contributing to the compound’s reactivity and versatility in synthesis.

Comparison with Similar Compounds

Structural Analogs and Substituent Effects

Key analogs from the evidence include:

Compound Name Substituents Molecular Formula Molecular Weight Key Properties/Applications Evidence ID
2-(Chloromethyl)-1,3-dioxolane Chloromethyl C₃H₄ClO₂ 122.55 Simple halogenated dioxolane; used as a synthetic intermediate.
2-(3-Chloropropyl)-2-(4-fluorophenyl)-1,3-dioxolane 3-Chloropropyl, 4-fluorophenyl C₁₂H₁₄ClFO₂ 244.69 Liquid with potential reactivity in nucleophilic substitutions; fluorophenyl enhances polarity.
2-(2-Fluorophenyl)-1,3-dioxolane 2-Fluorophenyl C₉H₉FO₂ 168.16 Aromatic substitution; moderate polarity due to fluorine.
Azalanstat (Compound I) Chlorophenyl, imidazole, aminophenylthio C₂₃H₂₅ClN₂O₂S 477.97 Potent heme oxygenase-1 (HO-1) inhibitor; selective for HO isoforms.
2-[2-(4-Bromo-3-methylphenoxy)ethyl]-1,3-dioxolane Bromo, methylphenoxy C₁₄H₁₇BrO₃ 313.19 Bromine enhances reactivity for further transformations; cyclic ether stability.

Key Observations:

  • Substituent Effects on Reactivity:
    • Chloro(difluoro)methyl groups introduce strong electronegativity, likely increasing reactivity in nucleophilic substitutions compared to chloromethyl analogs (e.g., 2-(Chloromethyl)-1,3-dioxolane) .
    • Fluorinated aromatic substituents (e.g., 4-fluorophenyl in ) enhance polarity and stability, a trend that may extend to chloro(difluoro)methyl derivatives.
    • Bromine substituents (e.g., in ) increase electrophilicity, suggesting chloro(difluoro)methyl could similarly activate adjacent positions for reactions.
  • Biological Activity:
    • Azalanstat and related imidazole-dioxolane hybrids demonstrate potent HO-1 inhibition, attributed to chlorophenyl and imidazole moieties . Replacing imidazole with triazole reduces off-target effects on cytochrome P450 enzymes , highlighting the importance of substituent choice.
    • The absence of aromatic rings in 2-[Chloro(difluoro)methyl]-1,3-dioxolane may limit its enzyme-binding affinity compared to azalanstat but could improve metabolic stability.

Physicochemical Properties

  • Molecular Weight and Polarity: Chloro(difluoro)methyl substitution likely increases molecular weight compared to simpler analogs (e.g., 122.55 for 2-(Chloromethyl)-1,3-dioxolane ). The electronegative fluorine atoms may enhance polarity, improving solubility in polar solvents relative to non-fluorinated derivatives.
  • Thermal and Chemical Stability:

    • Fluorine’s strong C-F bond could improve thermal stability, as seen in fluorophenyl-containing compounds .
    • The dioxolane ring’s inherent stability may be preserved, with chloro(difluoro)methyl substituents offering resistance to hydrolysis compared to chloromethyl groups.

Biological Activity

2-[Chloro(difluoro)methyl]-1,3-dioxolane is a compound of interest due to its potential biological activities. The 1,3-dioxolane ring structure is known for its versatility in medicinal chemistry, often serving as a scaffold for various bioactive compounds. This article explores the synthesis, biological activity, and potential therapeutic applications of this compound, drawing on diverse research findings.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate chlorinated and difluorinated precursors with dioxolane derivatives. The synthetic routes often utilize catalytic methods to enhance yield and selectivity. For example, the use of Montmorillonite K10 as a catalyst has been reported to facilitate the formation of various dioxolane derivatives with notable efficiency .

Antibacterial and Antifungal Properties

Research indicates that compounds with the 1,3-dioxolane structure exhibit significant antibacterial and antifungal activities. In a study examining a series of synthesized 1,3-dioxolanes, it was found that many derivatives demonstrated potent activity against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, as well as antifungal activity against Candida albicans . The minimum inhibitory concentration (MIC) values for some compounds ranged from 625 to 1250 µg/mL against these pathogens.

CompoundTarget PathogenMIC (µg/mL)
2S. aureus625
4E. faecalis625
5C. albicans1250

These findings suggest that the presence of specific substituents on the dioxolane ring can influence biological activity significantly.

The mechanism by which this compound exerts its biological effects is still under investigation. However, it is hypothesized that the compound may disrupt bacterial cell wall synthesis or interfere with essential metabolic pathways in fungi. The presence of chlorine and difluoromethyl groups may enhance lipophilicity, improving membrane permeability and thus increasing antimicrobial efficacy .

Case Study 1: Antimicrobial Screening

In a comprehensive study focusing on various dioxolane derivatives, including those similar to this compound, researchers conducted antimicrobial screening against multiple pathogens. Among the tested compounds, several demonstrated excellent activity against both bacterial and fungal strains, highlighting the potential for developing new antimicrobial agents based on this scaffold .

Case Study 2: Structure-Activity Relationship (SAR)

A detailed SAR analysis revealed that modifications to the dioxolane structure significantly impacted biological activity. For instance, introducing different substituents at specific positions on the dioxolane ring altered the compounds' antibacterial potency and selectivity. This study emphasized the importance of structural optimization in enhancing therapeutic efficacy .

Future Directions

Given the promising biological activities associated with this compound and its derivatives, further research is warranted. Future studies should focus on:

  • In Vivo Studies : To evaluate the pharmacokinetics and therapeutic potential in animal models.
  • Mechanistic Studies : To elucidate the precise mechanisms underlying its antimicrobial effects.
  • Formulation Development : To explore suitable delivery methods for enhancing bioavailability.

Q & A

Synthetic Methodologies

1.1 Basic Question : What are the optimized synthetic routes for 2-[chloro(difluoro)methyl]-1,3-dioxolane, and how do reaction conditions influence yield? Methodological Answer : The synthesis of 1,3-dioxolane derivatives often employs reactive distillation or Grignard reactions. For example, reactive distillation using formaldehyde and ethylene glycol with a cationic-exchange resin catalyst (e.g., NKC-9) at 353–368 K achieves high yields (up to 99.5%) by minimizing side reactions like formaldehyde polymerization . Grignard reagents, such as those derived from bromoethyl-dioxolane derivatives, can also introduce functional groups via nucleophilic addition, as demonstrated in peptide synthesis (quantitative yields under anhydrous conditions) . Key variables include temperature control, catalyst loading, and solvent purity.

1.2 Advanced Question : How can mechanistic insights from computational chemistry improve synthetic efficiency? Methodological Answer : Density Functional Theory (DFT) calculations can predict regioselectivity and transition states. For instance, HOMO-LUMO gap analysis (6.89–7.47 eV) for Diels-Alder reactions involving 1,3-dioxolane derivatives identifies reactive dienophiles like acrylonitrile, enabling targeted synthesis . Molecular dynamics simulations further refine solvent effects and steric hindrance in ring-opening reactions .

Characterization Techniques

2.1 Basic Question : Which spectroscopic methods are most effective for structural elucidation of 1,3-dioxolane derivatives? Methodological Answer : Combined NMR (¹H, ¹³C, ¹⁹F) and mass spectrometry (HRMS) are critical. For example, ¹⁹F NMR resolves stereoelectronic effects from chloro(difluoro)methyl groups, while IR spectroscopy identifies dioxolane ring vibrations (C-O-C stretch at 950–1100 cm⁻¹) . High-resolution mass spectrometry confirms molecular weight (e.g., MW 178.95 g/mol for related derivatives) .

2.2 Advanced Question : How does X-ray crystallography resolve conformational ambiguities in substituted dioxolanes? Methodological Answer : Single-crystal X-ray diffraction provides precise bond angles and torsional data. A study on heme oxygenase-1 inhibitors revealed that 1,3-dioxolane derivatives adopt a chair-like conformation with axial substituents, validated by crystallographic data (PDB ID: 3HKY) . Synchrotron radiation enhances resolution for halogenated analogs .

Reactivity and Stability

3.1 Basic Question : What factors influence the hydrolytic stability of this compound? Methodological Answer : Stability depends on pH, temperature, and substituent electronegativity. The chloro(difluoro)methyl group increases ring strain, accelerating hydrolysis in acidic conditions (t₁/₂ < 24 hours at pH 3). Storage under inert gas (N₂/Ar) at 2–8°C minimizes degradation . Hydrophobicity parameters (XlogP ≈ 0.6) predict solubility in aprotic solvents like THF .

3.2 Advanced Question : How can byproduct formation during synthesis be systematically analyzed? Methodological Answer : GC-MS and HPLC-MS identify byproducts such as oligomers or oxidized species. In reactive distillation, formaldehyde trimer (1,3,5-trioxane) is a common byproduct, detectable via retention time (RT = 8.2 min on DB-5 column) and m/z 90 (EI-MS) . Kinetic modeling (e.g., Arrhenius plots) quantifies side reaction rates under varying pressures .

Application in Organic Synthesis

4.1 Basic Question : How is 1,3-dioxolane utilized as a protecting group in nucleoside synthesis? Methodological Answer : The dioxolane ring protects hydroxyl groups during coupling reactions. For example, silylated 5-fluorouracil reacts with 2-methyl-1,3-dioxolane in the presence of TMSOTf, achieving >90% yield of protected nucleosides. Deprotection via acid hydrolysis (HCl/MeOH) regenerates the free sugar .

4.2 Advanced Question : What challenges arise in asymmetric synthesis of chiral dioxolane derivatives? Methodological Answer : Enantioselective synthesis requires chiral catalysts (e.g., BINOL-phosphates) to control stereochemistry. A case study on moguisteine intermediates showed that racemization occurs at >40°C, necessitating low-temperature (−20°C) lithiation for >95% ee . Chiral HPLC (Chiralpak IA column) validates enantiopurity .

Computational Chemistry

5.1 Advanced Question : How do HOMO-LUMO calculations guide reactivity predictions in cycloaddition reactions? Methodological Answer : Frontier Molecular Orbital (FMO) theory calculates HOMO (dienophile)-LUMO (dioxolane) gaps. For 2-(furan-2-yl)-1,3-dioxolane, a ΔE of 7.39 eV with acrylonitrile predicts regioselective [4+2] cycloaddition, validated experimentally (85% yield) . Solvent effects (PCM model) adjust gap values by 0.1–0.3 eV in polar media .

Safety and Handling

6.1 Basic Question : What precautions are critical for handling halogenated dioxolanes? Methodological Answer : Use glove boxes under N₂ for air-sensitive derivatives. Chloro(difluoro)methyl groups release HCl upon decomposition; neutralize with 10% NaHCO₃ . Occupational exposure limits (OELs) for similar compounds are <1 ppm (8-hour TWA) .

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